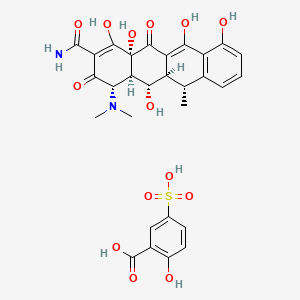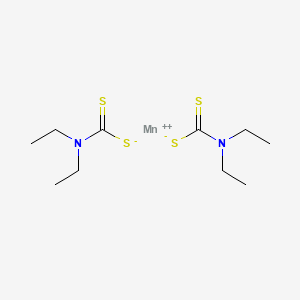
Bis(diethyldithiocarbamato-S,S')manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethyldithiocarbamato-S,S’)manganese: is a coordination compound with the chemical formula C10H20MnN2S4 It is a manganese complex where the metal is coordinated by two diethyldithiocarbamate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(diethyldithiocarbamato-S,S’)manganese typically involves the reaction of manganese salts with diethyldithiocarbamate ligands. One common method is to react manganese(II) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction is usually carried out under inert conditions to prevent oxidation of the manganese center .
Industrial Production Methods: Industrial production of bis(diethyldithiocarbamato-S,S’)manganese follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of glove bags or inert atmosphere chambers is common to handle the air-sensitive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or phosphine ligands.
Major Products Formed:
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese species.
Substitution: New manganese complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(diethyldithiocarbamato-S,S’)manganese is used as a precursor in the synthesis of other manganese complexes. It is also studied for its magnetic properties and coordination chemistry .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in this area .
Industry: In the industrial sector, bis(diethyldithiocarbamato-S,S’)manganese is used in the production of rubber and as a stabilizer in the manufacturing of polymers. Its role as a catalyst in various chemical reactions is also being explored .
Mécanisme D'action
The mechanism of action of bis(diethyldithiocarbamato-S,S’)manganese involves its ability to coordinate with various substrates through its manganese center. The compound can interact with biological molecules, potentially inhibiting or activating specific pathways. The manganese center can undergo redox reactions, which play a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Bis(dimethyldithiocarbamato)manganese
- Tris(diethyldithiocarbamato)manganese
- Bis(diethyldithiocarbamato)iron
Uniqueness: Bis(diethyldithiocarbamato-S,S’)manganese is unique due to its specific coordination environment and the stability of its manganese center. Compared to similar compounds, it offers distinct magnetic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
15685-17-3 |
|---|---|
Formule moléculaire |
C10H20MnN2S4 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C5H11NS2.Mn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
SCDJWNPJRZRMGZ-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


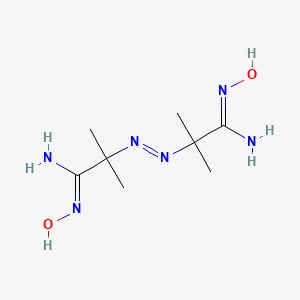

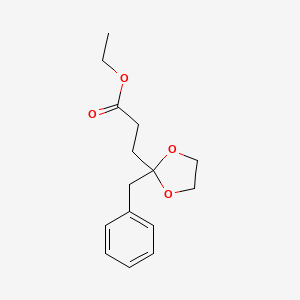


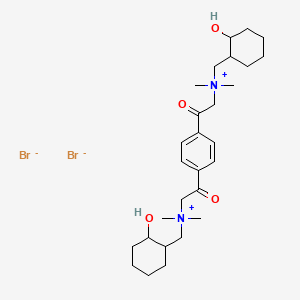



![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)



